

Application Note: Precision Bioconjugation using 2-(2-Azidoethoxy)-4-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-(2-Azidoethoxy)-4-methoxybenzoic acid

CAS No.: 2104152-60-3

Cat. No.: B1383195

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Introduction & Mechanistic Rationale

In the architecture of advanced drug delivery systems, the linker is as critical as the payload itself. **2-(2-Azidoethoxy)-4-methoxybenzoic acid** serves as a specialized, rigid heterobifunctional crosslinker. Unlike flexible PEG chains, the benzoic acid core provides structural rigidity and UV-traceability (via the aromatic ring), while the 4-methoxy group modulates the electronic properties of the ring, optimizing the reactivity of the carboxylic acid.

Key Chemical Features:

- **Carboxylic Acid (-COOH):** Positioned for activation (e.g., NHS-ester) to react with primary amines (Lysine residues on antibodies, amino-lipids in LNPs, or amine-functionalized small molecules).
- **Azide (-N₃):** A bioorthogonal handle ready for "Click Chemistry" (CuAAC or SPAAC). It is chemically inert under physiological conditions until exposed to a specific alkyne partner.
- **Methoxy Group (-OCH₃):** Electron-donating group at the para position (relative to the acid) or meta (relative to the azide arm), serving to stabilize the aromatic core and provide a distinct NMR/UV signature for characterization.

Primary Applications:

- Antibody-Drug Conjugates (ADCs): Attaching alkyne-modified toxic payloads to lysine residues on antibodies.
- PROTAC Linkers: Creating rigid "exit vectors" from E3 ligase ligands.
- Nanoparticle Surface Engineering: "Clicking" targeting ligands (e.g., aptamers, peptides) onto amine-functionalized liposomes or polymeric nanoparticles.

Mechanism of Action: The "Bridge & Click" Strategy

The utility of this molecule relies on a two-step "Bridge & Click" workflow. This ensures that sensitive biological payloads are not exposed to harsh activation chemistry.

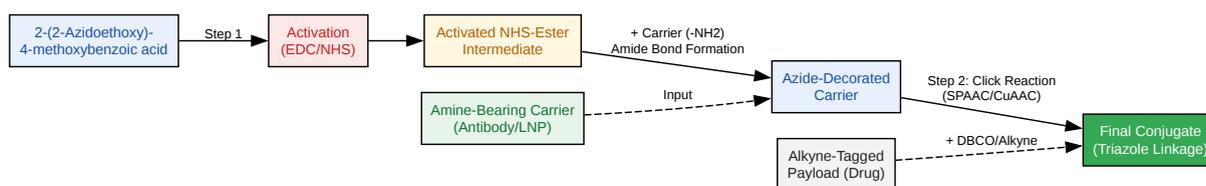
Step 1: Amide Coupling (The Anchor)

The carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester. This intermediate reacts with amine groups on the "Carrier" (e.g., Nanoparticle or Antibody), forming a stable amide bond. The carrier is now "Azide-Functionalized."

Step 2: Bioorthogonal Click (The Conjugation)

The azide-functionalized carrier is reacted with a payload bearing a strained alkyne (e.g., DBCO) or a terminal alkyne. This reaction is highly specific and proceeds in complex biological media.

Visualization: Conjugation Workflow



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Figure 1: The "Bridge & Click" conjugation workflow transforming the benzoic acid linker into a functional drug delivery system.

Experimental Protocols

Protocol A: Activation to NHS-Ester (Pre-Conjugation)

Use this protocol to convert the stable acid into a reactive intermediate.

Reagents:

- **2-(2-Azidoethoxy)-4-methoxybenzoic acid** (1 eq)
- N-Hydroxysuccinimide (NHS) (1.2 eq)
- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
- Solvent: Anhydrous DMF or DMSO.

Procedure:

- Dissolve the benzoic acid derivative in anhydrous DMF (concentration ~100 mM).
- Add NHS and stir for 5 minutes under nitrogen.
- Add EDC·HCl. The reaction may warm slightly.
- Stir at Room Temperature (RT) for 4–12 hours.
- QC Check: Monitor via TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).
- Purification: For small scale, use directly. For large scale, precipitate in ice-cold ether or purify via silica flash chromatography (rapidly, as NHS esters hydrolyze).

Protocol B: Conjugation to Amine-Functionalized Nanoparticles

Target: Surface modification of PLGA-PEG-Amine or Liposomes.

Reagents:

- Activated NHS-Ester (from Protocol A)
- Amine-bearing Nanoparticles (suspended in PBS, pH 7.4)
- Purification Columns (e.g., PD-10 desalting columns or dialysis cassettes)

Procedure:

- Buffer Exchange: Ensure Nanoparticles are in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Avoid Tris or Glycine.
- Reaction: Add the NHS-Ester (dissolved in small volume DMSO) to the Nanoparticle suspension.
 - Ratio: Use a 10–50 molar excess of NHS-ester relative to surface amines to ensure high density.
 - DMSO Limit: Keep final DMSO concentration < 10% to prevent particle disruption.
- Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.
- Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate 15 mins.
- Purification: Dialyze against PBS (MWCO appropriate for particle size) to remove unreacted linker and byproducts.
- Validation: Measure Zeta Potential. The surface charge should shift (often becoming less positive) due to the conversion of amines to amides.

Protocol C: Copper-Free Click Reaction (SPAAC)

Target: Attaching a DBCO-functionalized Drug or Targeting Ligand.

Reagents:

- Azide-Functionalized Nanoparticles (from Protocol B)

- DBCO-Payload (e.g., DBCO-PEG4-Doxorubicin or DBCO-Aptamer)

Procedure:

- Calculate concentration of surface azides (often estimated based on conjugation efficiency, typically 60-80%).
- Add DBCO-Payload (1.5 eq relative to estimated azides).
- Incubate at RT for 4–12 hours. Note: SPAAC is slower than CuAAC but non-toxic.
- Purification: Use size-exclusion chromatography (SEC) or centrifugation to remove unbound payload.

Quality Control & Characterization

Technique	Parameter	Expected Result
FT-IR	Azide Functionality	Strong, sharp peak at ~2100 cm^{-1} . Disappearance indicates successful Click reaction.
$^1\text{H-NMR}$	Structure Verification	Methoxy singlet (~3.8 ppm), Aromatic protons (7.0–8.0 ppm), Ethoxy linker protons (3.5–4.5 ppm).
UV-Vis	Quantification	Absorbance at 250–280 nm (Benzoic acid core). Use extinction coefficient to quantify linker density.
DLS	Particle Integrity	Monitor Size (Z-avg) and PDI. Aggregation indicates linker hydrophobicity issues.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency (Step 1)

- Cause: Hydrolysis of NHS ester.
- Solution: Use anhydrous solvents (DMF/DMSO) and store the NHS-ester intermediate at -20°C if not used immediately. Ensure the buffer pH for conjugation is 7.2–8.5. Below pH 7, amine reactivity drops; above pH 9, hydrolysis dominates.

Issue 2: Particle Aggregation

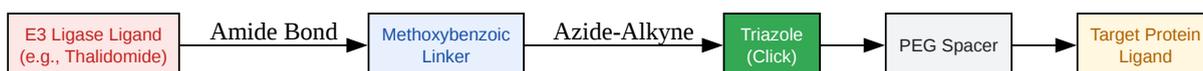
- Cause: The benzoic acid linker is relatively hydrophobic compared to PEG.
- Solution: If coating a surface, ensure the density isn't too high, or use a "mixed monolayer" approach where this linker is co-conjugated with standard mPEG-NHS to maintain steric stability.

Issue 3: No "Click" Reaction Observed

- Cause: Steric hindrance. The azide might be buried near the particle surface.
- Solution: Use a DBCO reagent with a longer PEG spacer (e.g., DBCO-PEG4-Payload) to reach the surface-bound azide.

Strategic Architecture: PROTAC Application

In PROTAC design, this linker provides a rigid exit vector. The methoxy-benzoic acid moiety can be attached to the E3 ligase ligand (e.g., Thalidomide derivative), while the azide connects to the protein-of-interest ligand via an alkyne-PEG chain.



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Figure 2: Schematic of a PROTAC molecule utilizing the rigid benzoic acid linker for E3 ligase attachment.

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Sources

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